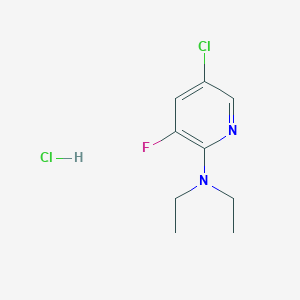

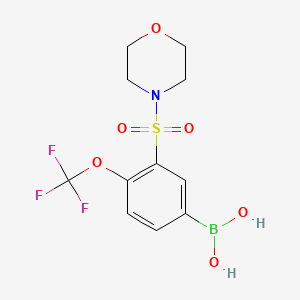

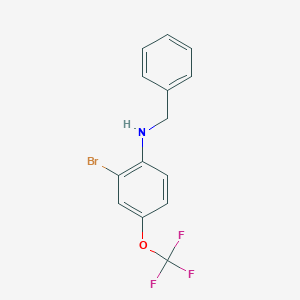

![molecular formula C10H6ClN3S B1434275 4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine CAS No. 1955514-18-7](/img/structure/B1434275.png)

4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo derivatives involves various chemical reactions. For instance, pyrazolo [3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design . In another study, pyrazolo thieno [2,3-e]pyrimidin-5 (4H)-ones intermediates were subjected to halogenation, reduction, and alkylation reactions .

Molecular Structure Analysis

The molecular formula of 4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine is C10H6ClN3S. The molecular weight is 235.69 g/mol. The dipole moment changes (Δμ) in pyrazolo compounds were calculated to be 10.3, 12.8, and 19.0 D .

Chemical Reactions Analysis

Pyrazolo compounds undergo various chemical reactions. For example, 4-Chloro-2-(1H-pyrazol-3-yl)phenol undergoes Mannich reaction with N,N′-bis(methoxymethyl)diaza-18-crown-6 . Pyrazolo thieno [2,3-e]pyrimidin-5 (4H)-ones intermediates were subjected to halogenation, reduction, and alkylation reactions .

Physical And Chemical Properties Analysis

The IR spectrum of pyrazolo compounds shows characteristic peaks at 2230 cm−1 (C≡N) and 3295 cm−1 (NH2) . The 1H NMR spectrum shows various peaks corresponding to different types of protons .

Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer Agents

The thiophene moiety in compounds like 4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine has been associated with a wide range of therapeutic properties, including anticancer activity . The structural similarity of pyrazolo[1,5-a]pyrazine to purine bases allows it to interact with various biological targets, potentially inhibiting the growth of cancer cells.

Pharmaceutical Research: Kinase Inhibition

Pyrazolo[1,5-a]pyrazine derivatives have been explored for their kinase inhibitory effects . Kinases are enzymes that play a crucial role in cell signaling and are targets for drug development in diseases like cancer and inflammatory disorders.

Material Science: Organic Semiconductors

Thiophene derivatives are known for their application in material science, particularly as organic semiconductors . Their electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Neuropharmacology: Anti-Anxiety and Anti-Psychotic Drugs

The thiophene ring is a common feature in many drugs with central nervous system activity, such as anti-anxiety and anti-psychotic medications . The pyrazolo[1,5-a]pyrazine core could be modified to enhance these properties.

Anti-Inflammatory Applications

Compounds containing both thiophene and pyrazolo[1,5-a]pyrazine units have shown anti-inflammatory properties . They can be designed to target specific inflammatory pathways, offering potential for new anti-inflammatory drugs.

Antimicrobial and Antifungal Agents

The structural complexity of 4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine allows it to act against various microbial and fungal strains. Research into thiophene derivatives has revealed their potential as antimicrobial and antifungal agents .

Antioxidant Properties

Thiophene compounds have been reported to exhibit antioxidant activities, which are beneficial in preventing oxidative stress-related diseases . Pyrazolo[1,5-a]pyrazine derivatives could be synthesized to enhance these effects.

Estrogen Receptor Modulation

Some thiophene-containing compounds have been used to modulate estrogen receptors . This application is significant in the treatment of hormone-related conditions, such as breast cancer.

Mécanisme D'action

Target of Action

The primary target of 4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .

Mode of Action

4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .

Result of Action

The result of 4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine’s action is the inhibition of cell proliferation, particularly in cancer cells . It has shown superior cytotoxic activities against certain cell lines .

Orientations Futures

Pyrazolo derivatives have shown potential in various fields, especially in medicinal chemistry. They have been studied for their inhibitory activities against various targets, such as TRKA . Therefore, future research could focus on exploring their potential uses in other biological applications and improving their synthesis methods.

Propriétés

IUPAC Name |

4-chloro-2-thiophen-3-ylpyrazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3S/c11-10-9-5-8(7-1-4-15-6-7)13-14(9)3-2-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIUWOPQYPTARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NN3C=CN=C(C3=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301239716 | |

| Record name | Pyrazolo[1,5-a]pyrazine, 4-chloro-2-(3-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine | |

CAS RN |

1955514-18-7 | |

| Record name | Pyrazolo[1,5-a]pyrazine, 4-chloro-2-(3-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1955514-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazolo[1,5-a]pyrazine, 4-chloro-2-(3-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

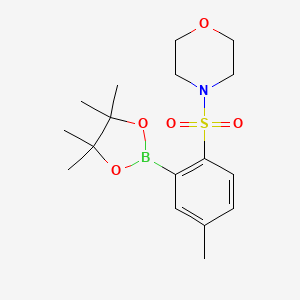

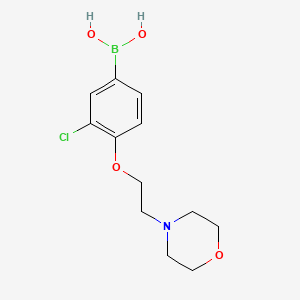

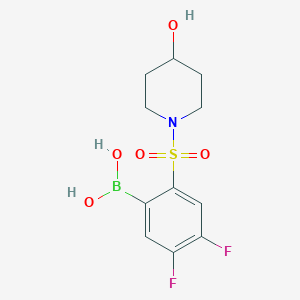

![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1434213.png)